![molecular formula C34H22O4 B14188052 4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde CAS No. 927894-43-7](/img/structure/B14188052.png)
4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde is an organic compound with the molecular formula C28H18O4 It is a derivative of binaphthalene, featuring two benzaldehyde groups connected via ether linkages to the binaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthalene with 4-formylphenol under basic conditions. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of binaphthalene and the aldehyde groups of 4-formylphenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzoic acid.
Reduction: 4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzyl alcohol.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
Biology: Potential use in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic applications.
Industry: Utilized in the production of advanced materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of 4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde is largely dependent on its application. In the context of its use as a building block for COFs and MOFs, the compound’s aldehyde groups react with amines or other nucleophiles to form imine or other linkages, resulting in the formation of extended network structures. These structures can exhibit unique properties such as high surface area, porosity, and stability, making them suitable for applications in catalysis, gas storage, and separation.
類似化合物との比較
Similar Compounds
4,4’-([1,1’-Binaphthalene]-4,4’-diyl)dibenzaldehyde: Similar structure but with different connectivity of the aldehyde groups.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Features a tetraphenylethylene core, used in the synthesis of aggregation-induced emission (AIE) molecules and COFs.
Uniqueness
4,4’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]dibenzaldehyde is unique due to its binaphthalene core, which imparts chirality and rigidity to the molecule. This structural feature can influence the compound’s reactivity and the properties of the materials derived from it, making it distinct from other similar compounds.
特性
CAS番号 |
927894-43-7 |
|---|---|
分子式 |
C34H22O4 |
分子量 |
494.5 g/mol |
IUPAC名 |
4-[1-[2-(4-formylphenoxy)naphthalen-1-yl]naphthalen-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C34H22O4/c35-21-23-9-15-27(16-10-23)37-31-19-13-25-5-1-3-7-29(25)33(31)34-30-8-4-2-6-26(30)14-20-32(34)38-28-17-11-24(22-36)12-18-28/h1-22H |
InChIキー |
UUFOUBLFWZAYSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC5=CC=C(C=C5)C=O)OC6=CC=C(C=C6)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



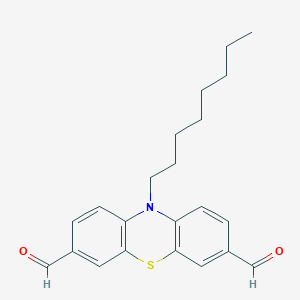
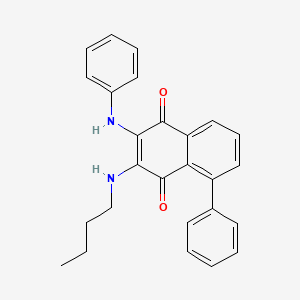


![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
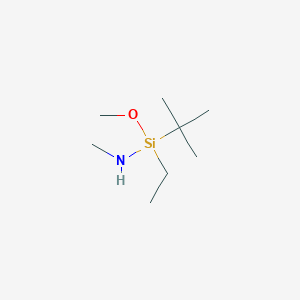
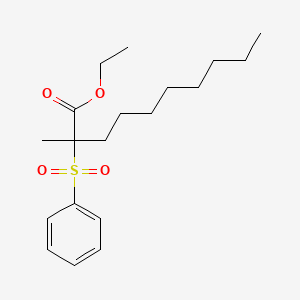
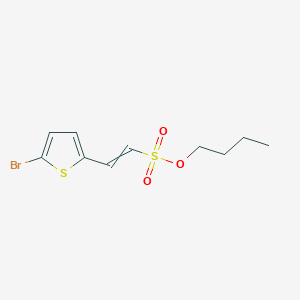
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)
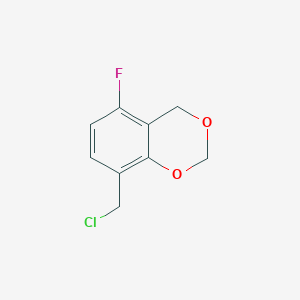
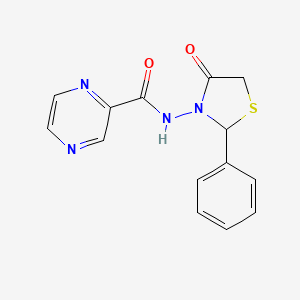
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
